molecular formula C19H20N4O3 B12183212 N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide

Cat. No.: B12183212
M. Wt: 352.4 g/mol
InChI Key: OMCPKTDHERFZCI-UHFFFAOYSA-N
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Description

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the corresponding carboxamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c24-17-12-15(13-23(17)16-4-2-1-3-5-16)19(26)22-11-10-21-18(25)14-6-8-20-9-7-14/h1-9,15H,10-13H2,(H,21,25)(H,22,26)

InChI Key

OMCPKTDHERFZCI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

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